3-Bromoimidazo[1,2-a]pyrazin-6-amine
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Overview
Description
3-Bromoimidazo[1,2-a]pyrazin-6-amine is a heterocyclic compound that features a bromine atom at the 3-position and an amine group at the 6-position of the imidazo[1,2-a]pyrazine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromoimidazo[1,2-a]pyrazin-6-amine can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions. For instance, the compound can be obtained via a one-pot tandem cyclization/bromination process in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant . This method does not require a base and is efficient for producing the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromoimidazo[1,2-a]pyrazin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Cyclization Reactions: The imidazo[1,2-a]pyrazine scaffold can be further functionalized through cyclization reactions, enhancing its structural diversity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkylamines, thiols, and other nucleophiles.
Oxidation: Oxidizing agents like TBHP are used for specific transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkylamines can yield aminated derivatives, while cyclization reactions can produce various fused heterocyclic compounds .
Scientific Research Applications
3-Bromoimidazo[1,2-a]pyrazin-6-amine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the construction of complex molecular architectures.
Biological Studies: It can be employed in the study of biological pathways and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 3-Bromoimidazo[1,2-a]pyrazin-6-amine involves its interaction with specific molecular targets, although detailed studies are limited. The compound’s effects are likely mediated through its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules, influencing their function and activity .
Comparison with Similar Compounds
3-Bromoimidazo[1,2-a]pyrazin-6-amine can be compared with other similar compounds, such as:
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
6-Bromoimidazo[1,2-a]pyrazine: Lacks the amine group at the 6-position, affecting its reactivity and applications.
Properties
CAS No. |
1369232-19-8 |
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Molecular Formula |
C6H5BrN4 |
Molecular Weight |
213.03 g/mol |
IUPAC Name |
3-bromoimidazo[1,2-a]pyrazin-6-amine |
InChI |
InChI=1S/C6H5BrN4/c7-4-1-10-6-2-9-5(8)3-11(4)6/h1-3H,8H2 |
InChI Key |
CBIHQROXONDUAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(N=CC2=N1)N)Br |
Origin of Product |
United States |
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